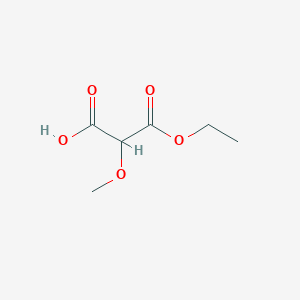

3-Ethoxy-2-methoxy-3-oxopropanoic acid

Description

3-Ethoxy-2-methoxy-3-oxopropanoic acid is a substituted propanoic acid derivative featuring ethoxy and methoxy groups at the C3 and C2 positions, respectively, along with a ketone moiety at C3. These analogs are critical intermediates in organic synthesis, particularly in pharmaceutical research and esterification reactions . For example, 3-Ethoxy-2-methyl-3-oxopropanoic acid (CAS 2985-33-3) is a research-grade compound with a molecular weight of 146.14 g/mol, stored at room temperature (RT) with solubility data available for experimental use .

Properties

IUPAC Name |

3-ethoxy-2-methoxy-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-3-11-6(9)4(10-2)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHOEWMSBSEQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113137-31-8 | |

| Record name | 3-ethoxy-2-methoxy-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-methoxy-3-oxopropanoic acid typically involves the esterification of 2-methoxy-3-oxopropanoic acid with ethanol under acidic conditions. The reaction is carried out by refluxing the reactants in the presence of a strong acid catalyst such as sulfuric acid. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 3-Ethoxy-2-methoxy-3-oxopropanoic acid follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methoxy-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions typically yield alcohol derivatives.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in halogenated derivatives.

Scientific Research Applications

3-Ethoxy-2-methoxy-3-oxopropanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in metabolic pathways and as a biomarker in certain biological processes.

Medicine: Investigated for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a building block for complex molecules.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituent groups at C2 and C3, impacting their physicochemical properties and applications. Below is a comparative analysis:

Physicochemical Properties

- Substituent Effects: Methyl vs. In contrast, a methoxy group (electron-withdrawing) may enhance acidity at the α-carbon . Ethoxy vs. Methoxy: Ethoxy groups (C3) provide greater lipophilicity compared to methoxy, influencing solubility and reactivity in organic media .

- Molecular Weight: Dimethyl substitution at C2 (e.g., 3-Ethoxy-2,2-dimethyl-) increases molecular weight by ~14 g/mol compared to mono-methyl analogs .

- Salt Forms: Potassium salts (e.g., Potassium 3-Ethoxy-2-methyl-3-oxopropanoate) exhibit higher solubility in polar solvents due to ionic dissociation .

Biological Activity

3-Ethoxy-2-methoxy-3-oxopropanoic acid (C6H10O5), a derivative of propanoic acid, has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

3-Ethoxy-2-methoxy-3-oxopropanoic acid features both ethoxy and methoxy functional groups, which contribute to its reactivity and versatility in synthetic chemistry. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in organic synthesis .

The biological activity of 3-Ethoxy-2-methoxy-3-oxopropanoic acid is primarily attributed to its potential role as an enzyme inhibitor. It may modulate the activity of enzymes involved in metabolic pathways and interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Enzyme Inhibition

Research indicates that the compound can inhibit specific enzymes, which may lead to alterations in metabolic processes. This property is particularly relevant in drug development where enzyme inhibitors are sought for therapeutic applications.

Biological Activity Overview

The compound has been investigated for several biological activities:

1. Antimicrobial Activity

Studies have shown that 3-Ethoxy-2-methoxy-3-oxopropanoic acid exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic enzymes essential for microbial growth.

2. Anti-inflammatory Effects

Research suggests that the compound may possess anti-inflammatory properties. It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

3. Potential in Cancer Therapy

Some studies indicate that 3-Ethoxy-2-methoxy-3-oxopropanoic acid may exhibit cytotoxic effects on cancer cells. It appears to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Studies

Several case studies have explored the biological activity of 3-Ethoxy-2-methoxy-3-oxopropanoic acid:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, 3-Ethoxy-2-methoxy-3-oxopropanoic acid demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens, indicating its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms

A preclinical study investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Mice treated with 50 mg/kg of 3-Ethoxy-2-methoxy-3-oxopropanoic acid showed a significant reduction in paw edema compared to the control group, suggesting its efficacy in reducing inflammation .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.